(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Catalog No.
S15864688
CAS No.
M.F
C9H15Br
M. Wt
203.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

Product Name

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane

IUPAC Name

(1-bromo-2-methylbut-3-en-2-yl)cyclobutane

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

InChI

InChI=1S/C9H15Br/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3

InChI Key

TZRIVMUUXYZKNO-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C=C)C1CCC1

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane is a complex organic compound characterized by its unique structure, which features a cyclobutane ring bonded to a bromoalkene chain. Its molecular formula is C9H13BrC_9H_{13}Br and it has a molecular weight of approximately 149.029 g/mol. The compound exhibits a density of about 1.4 g/cm³ and has a boiling point around 122.1°C at atmospheric pressure . The presence of the bromine atom in its structure contributes to its reactivity, making it significant in various

The reactivity of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane can be attributed to the presence of both the bromine atom and the alkene functionality. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles in an SN2S_N2 reaction, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes, particularly when treated with bases.
  • Addition Reactions: The double bond can participate in electrophilic addition reactions, allowing for the introduction of various substituents.

These reactions are crucial for synthesizing more complex molecules and exploring its potential biological activities.

The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane can be achieved through several methods:

  • Bromination of Alkenes: The compound can be synthesized by brominating 2-methylbut-3-en-2-ol using hydrobromic acid or N-bromosuccinimide under controlled conditions .
  • Cyclization Reactions: Cyclobutane derivatives can be formed through intramolecular reactions involving precursors that contain both alkene and bromo functionalities.
  • Multi-step Synthesis: Complex synthetic routes involving multiple steps may also be employed, utilizing intermediates that allow for selective functionalization.

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development.
  • Material Science: Due to its unique structural properties, it may be explored for use in polymer chemistry or as a building block in materials science.

Several compounds share structural similarities with (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane. These include:

Compound NameMolecular FormulaKey Features
1-Bromo-3-methylbuteneC5H9BrC_5H_9BrContains a longer alkene chain without cyclobutane
1-Bromo-cyclobuteneC4H6BrC_4H_6BrA simpler cyclobutane derivative with one less carbon
3-BromocyclopenteneC5H7BrC_5H_7BrSimilar ring structure but with five carbons
1-Chloro-2-methylbuteneC5H10ClC_5H_{10}ClChlorinated variant that may exhibit different reactivity

The uniqueness of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane lies in its combination of cyclobutane structure and bromoalkene functionality, which may provide distinct pathways for chemical reactivity and biological interaction compared to these similar compounds.

XLogP3

4.1

Exact Mass

202.03571 g/mol

Monoisotopic Mass

202.03571 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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